AF38469
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Overview
Description
AF38469 is a small molecule inhibitor of sortilin, a receptor involved in various cellular processes including protein sorting and signal transduction. Sortilin is implicated in several diseases, particularly neurodegenerative disorders and certain cancers. This compound has shown promise in preclinical studies for its ability to modulate sortilin activity and thereby influence disease progression .
Mechanism of Action
Target of Action
The primary target of AF38469 is Sortilin , a protein that plays a significant role in various biological and tumour-related processes . Sortilin is a functional receptor for progranulin, a cytokine that affects cancer stem cells and is associated with therapy resistance in a range of cancer types .
Mode of Action
this compound acts by inhibiting Sortilin, thereby blocking the action of progranulin . It has been shown to bind as strongly as neurotensin to Sortilin . By interfering with the binding of neurotensin, this compound prevents this ligand from engaging the Sortilin receptor .
Biochemical Pathways
The inhibition of Sortilin by this compound affects the progranulin pathway. Progranulin is a potent activator of cancer stem cells, and its exposure can cause dedifferentiation and increased proliferation of the cancer stem cell pool . This process is dependent on Sortilin, the receptor for progranulin .
Pharmacokinetics
this compound is an orally bioavailable Sortilin inhibitor . .
Result of Action
The inhibition of Sortilin by this compound results in the suppression of progranulin-induced propagation of cancer stem cells, both in vitro and in vivo . It also prevents metastasis in mice . Importantly, this compound treatment offers complete protection against cancer cell infiltration from the xenograft into the skin .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, progranulin, the target of this compound, is highly secreted in ERα-negative breast cancer as well as in ERα-positive breast cancer under hypoxic adaptation . Therefore, the tumor microenvironment can potentially impact the action of this compound.
Biochemical Analysis
Biochemical Properties
AF38469 interacts with sortilin, a protein involved in the regulation of intracellular transport . It inhibits sortilin, thereby affecting the biochemical reactions that this protein is involved in . The nature of this interaction is inhibitory, with this compound binding to sortilin and preventing it from carrying out its normal functions .
Cellular Effects
This compound has significant effects on cellular processes. In glioblastoma cells, it suppresses migration and invasion by inhibiting epithelial-mesenchymal transition (EMT)-like mesenchymal transition . In lysosomal storage disorder models, it improves lysosomal and glial pathology . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to sortilin and inhibiting its function . This leads to changes in gene expression and cellular metabolism, as sortilin is involved in the regulation of these processes . The inhibition of sortilin by this compound can also lead to changes in enzyme activity, as sortilin interacts with various enzymes in the cell .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been reported, it is known that this compound has therapeutic effects at certain dosages .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with sortilin . Sortilin is a part of various metabolic pathways, and the inhibition of sortilin by this compound can affect these pathways .
Subcellular Localization
Given its interaction with sortilin, it is likely that it is found in the same subcellular locations as this protein .
Preparation Methods
The synthesis of AF38469 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of chemical reactions such as condensation, cyclization, and functional group transformations.
Functionalization: Introduction of specific functional groups that are essential for the biological activity of this compound. This step may involve reactions like halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and compliance with regulatory standards.
Chemical Reactions Analysis
AF38469 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of this compound.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
AF38469 has a wide range of scientific research applications:
Neurodegenerative Disorders: this compound has been studied for its potential to treat lysosomal storage disorders by inhibiting sortilin, which plays a role in lysosomal function.
Cancer Research: this compound has demonstrated antitumor effects in glioblastoma, a highly aggressive brain cancer.
Cell Biology: This compound is used to study the role of sortilin in cellular processes such as protein sorting, signal transduction, and apoptosis.
Comparison with Similar Compounds
AF38469 is unique in its high specificity and oral bioavailability as a sortilin inhibitor. Similar compounds include:
AF40431: Another sortilin inhibitor with similar biological activity but different chemical structure.
Neurotensin: A natural ligand for sortilin that can also inhibit sortilin activity but lacks the specificity and oral bioavailability of this compound.
This compound stands out due to its potent inhibitory activity, oral bioavailability, and efficacy in preclinical models of neurodegenerative disorders and cancer .
Properties
IUPAC Name |
2-[(6-methylpyridin-2-yl)carbamoyl]-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-8-3-2-4-12(19-8)20-13(21)10-6-5-9(15(16,17)18)7-11(10)14(22)23/h2-7H,1H3,(H,22,23)(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCUSQCZMQIBMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.